molecular formula C17H15NO B2486430 2-(2,5-dimethylphenyl)-1H-indole-3-carbaldehyde CAS No. 590391-00-7

2-(2,5-dimethylphenyl)-1H-indole-3-carbaldehyde

Cat. No.: B2486430
CAS No.: 590391-00-7
M. Wt: 249.313
InChI Key: KXTKWYFVMVNZJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethylphenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound, in particular, features a 2,5-dimethylphenyl group attached to the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenyl)-1H-indole-3-carbaldehyde typically involves the formation of the indole ring followed by the introduction of the 2,5-dimethylphenyl group and the aldehyde functional group. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. The 2,5-dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzene and an appropriate catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation)

Major Products Formed

Scientific Research Applications

2-(2,5-Dimethylphenyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and other proteins, influencing their activity. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylphenyl)-1H-indole-3-carboxylic acid
  • 2-(2,5-Dimethylphenyl)-1H-indole-3-methanol
  • 2-(2,5-Dimethylphenyl)-1H-indole-3-nitrile

Uniqueness

2-(2,5-Dimethylphenyl)-1H-indole-3-carbaldehyde is unique due to the presence of the aldehyde functional group, which can undergo specific chemical reactions that other similar compounds may not. This functional group also allows for the formation of Schiff bases and other derivatives, expanding its utility in chemical synthesis and biological research .

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-11-7-8-12(2)14(9-11)17-15(10-19)13-5-3-4-6-16(13)18-17/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTKWYFVMVNZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C3=CC=CC=C3N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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